N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride
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Overview
Description
N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride is a chemical compound with the molecular formula C12H25ClN2O and a molecular weight of 248.7927 . This compound is known for its unique structure, which includes a cyclohexyl ring and a dimethylbutanamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride typically involves the reaction of 4-aminocyclohexylamine with 3,3-dimethylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its effects on specific biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminocyclohexyl)-3,3-dimethylbutanamide
- N-(4-aminocyclohexyl)-3,3-dimethylbutanamide hydrochloride
Uniqueness
N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride is unique due to its specific stereochemistry and the presence of both a cyclohexyl ring and a dimethylbutanamide moiety. This combination of structural features contributes to its distinctive chemical and biological properties, making it valuable for various research applications .
Biological Activity
N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride, also known by its CAS number 1286272-72-7, is a compound that has garnered attention in various fields of biological research, particularly in pharmacology. This article delves into its biological activity, exploring its mechanisms, efficacy in different applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C12H24N2O·HCl
- Molecular Weight : 248.79 g/mol
The structure features a cyclohexyl group and a dimethylbutanamide moiety, which are significant for its biological interactions.
This compound exhibits various biological activities primarily through modulation of neurotransmitter systems. Its analogs have shown potential as anticonvulsants and neuroprotective agents. The compound's mechanism of action likely involves:
- Antagonism of excitatory neurotransmitters : This may contribute to its anticonvulsant properties.
- Enhancement of inhibitory pathways : By modulating GABAergic activity, it may increase the threshold for seizure activity.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies and Research Findings
- Anticonvulsant Activity :
- Neuroprotective Effects :
- Anti-neoplastic Properties :
Safety and Toxicology
Safety assessments have indicated that this compound does not exhibit significant acute toxicity under standard testing conditions. However, comprehensive toxicological evaluations are still necessary to fully understand its safety profile.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-3,3-dimethylbutanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-12(2,3)8-11(15)14-10-6-4-9(13)5-7-10;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLBVFREDBVDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCC(CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.